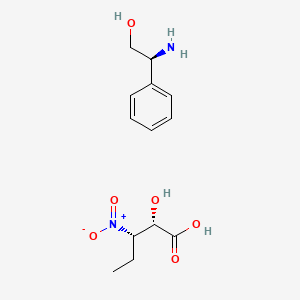

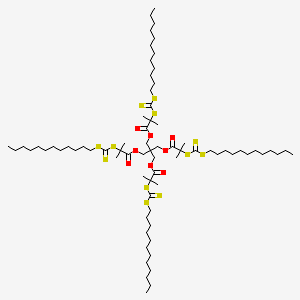

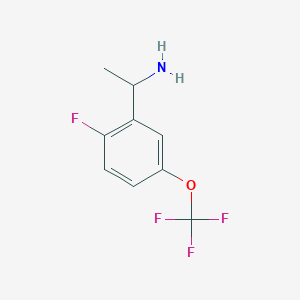

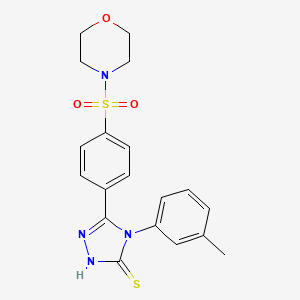

![molecular formula C12H14N2O2 B11765570 4'-Methylspiro[indoline-3,2'-morpholin]-2-one](/img/structure/B11765570.png)

4'-Methylspiro[indoline-3,2'-morpholin]-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4'-Methylspiro[indolin-3,2'-morpholin]-2-on ist eine spirocyclische Verbindung, die eine einzigartige Struktur aufweist, die einen Indolin- und einen Morpholinring kombiniert. Spirocyclische Verbindungen sind bekannt für ihre Starrheit und dreidimensionale Struktur, die ihnen oft einzigartige chemische und biologische Eigenschaften verleiht.

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von 4'-Methylspiro[indolin-3,2'-morpholin]-2-on beinhaltet typischerweise die Bildung der spirocyclischen Struktur durch eine Reihe von organischen Reaktionen. Eine gängige Methode beinhaltet die Reaktion eines Indolinderivats mit einem Morpholin-Derivat unter bestimmten Bedingungen, um die spirocyclische Verbindung zu bilden. Die Reaktionsbedingungen umfassen oft die Verwendung einer Base, um den Cyclisierungsprozess zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von 4'-Methylspiro[indolin-3,2'-morpholin]-2-on kann die Optimierung der Syntheseroute beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungsverfahren umfassen, um die Produktion zu skalieren und gleichzeitig die Qualität der Verbindung zu erhalten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methylspiro[indoline-3,2’-morpholin]-2-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the reaction of an indoline derivative with a morpholine derivative under specific conditions to form the spirocyclic compound. The reaction conditions often include the use of a base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 4’-Methylspiro[indoline-3,2’-morpholin]-2-one may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Analyse Chemischer Reaktionen

Reaktionstypen

4'-Methylspiro[indolin-3,2'-morpholin]-2-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, die ihre chemischen Eigenschaften verändern können.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Gängige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden oft verwendet.

Substitution: Je nach gewünschter Substitution können verschiedene Nukleophile und Elektrophile verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zur Bildung von Ketonen oder Aldehyden führen, während die Reduktion Alkohole oder Amine ergeben kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Baustein für die Synthese komplexerer Moleküle.

Biologie: Sie wurde auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Die Fähigkeit der Verbindung, mit biologischen Zielmolekülen zu interagieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung.

Industrie: Ihre Stabilität und Reaktivität machen sie nützlich bei der Entwicklung neuer Materialien und chemischer Prozesse.

Wirkmechanismus

Der Mechanismus, durch den 4'-Methylspiro[indolin-3,2'-morpholin]-2-on seine Wirkung entfaltet, beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der spezifischen Anwendung und dem Zielmolekül ab.

Wirkmechanismus

The mechanism by which 4’-Methylspiro[indoline-3,2’-morpholin]-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1'-Methylspiro[indolin-3,4'-piperidin]: Diese Verbindung teilt eine ähnliche spirocyclische Struktur, jedoch mit einem Piperidinring anstelle eines Morpholinrings.

Spiropyrane: Diese Verbindungen weisen ebenfalls eine spirocyclische Struktur auf und sind bekannt für ihre photochromen Eigenschaften.

Einzigartigkeit

4'-Methylspiro[indolin-3,2'-morpholin]-2-on ist aufgrund seiner Kombination aus einem Indolin- und einem Morpholinring einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.

Eigenschaften

Molekularformel |

C12H14N2O2 |

|---|---|

Molekulargewicht |

218.25 g/mol |

IUPAC-Name |

4'-methylspiro[1H-indole-3,2'-morpholine]-2-one |

InChI |

InChI=1S/C12H14N2O2/c1-14-6-7-16-12(8-14)9-4-2-3-5-10(9)13-11(12)15/h2-5H,6-8H2,1H3,(H,13,15) |

InChI-Schlüssel |

RCMRFAGXWZDQGQ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCOC2(C1)C3=CC=CC=C3NC2=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.